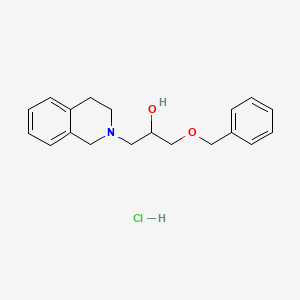
1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is a significant compound in the realm of organic chemistry and pharmacology. This compound is known for its multifaceted applications, particularly in medicinal chemistry, where it serves as a core structure in the synthesis of various biologically active molecules. Its unique chemical structure allows it to interact with multiple biological targets, making it a valuable asset in drug development and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride typically begins with the alkylation of 3,4-dihydroisoquinoline. The process involves the introduction of a benzyloxy substituent, often facilitated by reagents like benzyl bromide in the presence of a base such as sodium hydride. The subsequent steps include a series of protective group manipulations and functional group interconversions, culminating in the hydrochloride salt formation through acid-base reaction conditions.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound is carried out through a multi-step process, ensuring high yield and purity. The key to industrial production lies in the optimization of reaction conditions, solvent choice, and the use of catalysts to streamline the synthesis while maintaining cost-effectiveness and environmental considerations.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy and isoquinoline moieties, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: : Reduction reactions are common with this compound, where agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions are prevalent, with common reagents including alkyl halides and acid chlorides under suitable conditions.
Common Reagents and Conditions: : Reactions involving this compound often utilize solvents such as dichloromethane, acetonitrile, and ethanol, depending on the reaction type. Conditions vary from room temperature to reflux, with catalysts like palladium or platinum being frequently used.
Major Products Formed: : The primary products from reactions involving this compound include derivatives with modified functional groups, often leading to enhanced biological activity or altered physicochemical properties, making them suitable for further development in pharmaceuticals.
Aplicaciones Científicas De Investigación
This compound's versatility makes it indispensable in scientific research, spanning several disciplines:
Chemistry: : In synthetic organic chemistry, it serves as a precursor for complex molecule synthesis, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : It is used in biochemical assays to investigate enzyme interactions, receptor binding studies, and as a probe in cellular signaling pathways.
Medicine: : The compound is integral in the synthesis of pharmacologically active agents, particularly in the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: : Beyond the lab, it finds applications in the synthesis of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action for 1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride involves its interaction with various molecular targets. These targets include enzymes, receptors, and ion channels. Its structure allows for binding to active sites, modulating biological activity through inhibition or activation of these targets. The pathways involved often include the modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling cascades.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride stands out due to its unique combination of the benzyloxy and isoquinolinyl moieties. This dual functionality imparts distinctive biological properties, making it more versatile in its applications.
Similar Compounds: : Other related compounds include 1-(benzyloxy)-3-(4-methoxy-2-quinolinyl)-2-propanol, and 1-(benzyloxy)-3-(3,4-dihydroxy-2-quinolinyl)-2-propanol. Each of these has specific attributes but lacks the comprehensive versatility of this compound.
This comprehensive overview highlights the significance and multifaceted nature of this compound, establishing its crucial role in various fields of research and industry. Hope this adds something to your arsenal.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c21-19(15-22-14-16-6-2-1-3-7-16)13-20-11-10-17-8-4-5-9-18(17)12-20;/h1-9,19,21H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKXWPSACWCNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COCC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4951039.png)
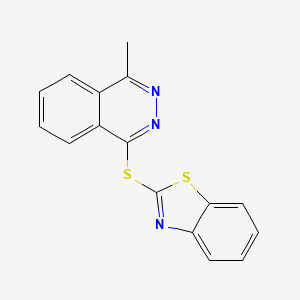
methanone](/img/structure/B4951051.png)
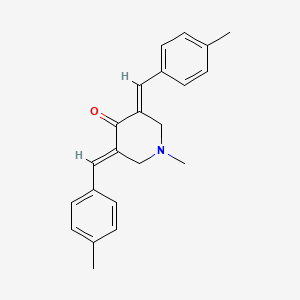

![N-(4-carbamoylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4951073.png)
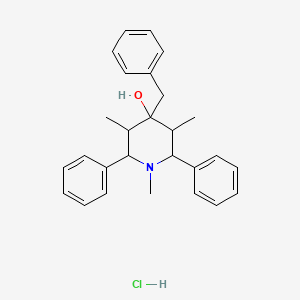
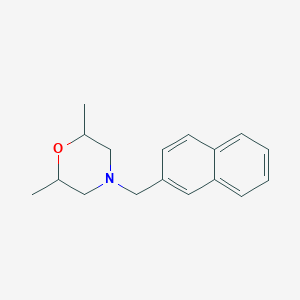
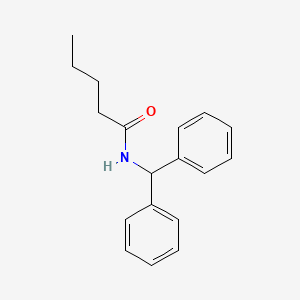
![(5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4951093.png)
![ethyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4951095.png)

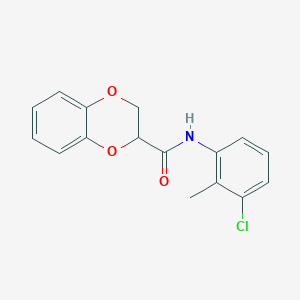
![N-(4-methyl-2-pyridinyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4951127.png)
